2,4-Dibutoxybenzophenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106615-09-2 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2,4-dibutoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-3-5-14-23-18-12-13-19(20(16-18)24-15-6-4-2)21(22)17-10-8-7-9-11-17/h7-13,16H,3-6,14-15H2,1-2H3 |
InChI Key |
YXHZAEYCDUDRMY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCCCC |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCCCC |
Synonyms |
2,4-Dibutoxybenzophenone |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of 2,4 Dibutoxybenzophenone and Analogues
Diverse Synthetic Pathways to 2,4-Dibutoxybenzophenone and Related Structures
The construction of the this compound scaffold can be achieved through a sequence of classical reactions, primarily involving the formation of the diaryl ketone followed by etherification, or vice-versa. Advanced catalytic methods also offer alternative routes.
The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgjk-sci.com In this electrophilic aromatic substitution reaction, an aromatic ring reacts with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.comjk-sci.com
A common and practical pathway to this compound begins with the Friedel-Crafts acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with benzoyl chloride. This reaction forms the intermediate 2,4-dihydroxybenzophenone (B1670367). google.comnih.gov This intermediate is crucial as the hydroxyl groups are precursors to the butoxy chains. The reaction deactivates the aromatic ring to further substitution, which helps in yielding the monoacylated product. organic-chemistry.org Stoichiometric amounts of the Lewis acid are typically required because both the reactant and the ketone product can form complexes with it. wikipedia.org
Alternatively, one could envision the acylation of 1,3-dibutoxybenzene. In this scenario, the alkoxy groups are already in place. The electron-donating nature of the alkoxy groups activates the aromatic ring, directing the incoming acyl group primarily to the 4-position, yielding the desired product.
Table 1: Representative Friedel-Crafts Acylation Strategies for Benzophenone (B1666685) Scaffolds
| Starting Arene | Acylating Agent | Catalyst | Key Intermediate/Product | Reference |
|---|---|---|---|---|
| Resorcinol | Benzoyl Chloride | AlCl₃ | 2,4-Dihydroxybenzophenone | google.com |
| 1,3-Dibutoxybenzene | Benzoyl Chloride | AlCl₃ | This compound | N/A |
| Benzene (B151609) | Benzoyl Chloride | AlCl₃ | Benzophenone | wikipedia.org |
This table illustrates common pathways for creating the benzophenone core structure.
Once 2,4-dihydroxybenzophenone is synthesized, the two butoxy groups are introduced via an etherification reaction, most commonly the Williamson ether synthesis. utahtech.edumasterorganicchemistry.comlibretexts.orgpressbooks.pub This Sₙ2 reaction involves the deprotonation of the hydroxyl groups by a base to form more nucleophilic phenoxides, which then attack an alkyl halide. masterorganicchemistry.com
For the synthesis of this compound from 2,4-dihydroxybenzophenone, the di-phenol is treated with a suitable base, such as potassium carbonate (K₂CO₃) or an alkali metal hydroxide (B78521) (e.g., KOH), and a butylating agent like 1-bromobutane (B133212) or 1-chlorobutane. google.comnih.gov The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or in an aqueous solution with the aid of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. utahtech.edugoogle.com This method is highly effective for preparing unsymmetrical and symmetrical ethers. libretexts.orgpressbooks.pub
Modern organic synthesis offers more advanced and often milder alternatives to classical methods. Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for forming carbon-carbon bonds. mit.edu
One such method is the carbonylative coupling, where carbon monoxide is incorporated. For example, aryl halides can be coupled with arylboronic acids in the presence of a palladium catalyst and a carbon monoxide source, such as chloroform, to form diaryl ketones. nih.govorganic-chemistry.org This approach provides a modular route to various benzophenone derivatives with high functional group tolerance. nih.govorganic-chemistry.org Other advanced strategies include ruthenium-catalyzed coupling of arylboronic acids with aryl aldehydes oup.com and the Fukuyama coupling of thioesters with organozinc reagents. rsc.org These methods represent convenient and practical strategies for the synthesis of complex benzophenone structures. nih.gov
Targeted Functionalization and Derivatization for Enhanced Photophysical Performance
The performance of benzophenone derivatives as UV absorbers is intrinsically linked to their molecular structure. Targeted modifications, such as adding specific functional groups or altering alkyl chain characteristics, can be used to fine-tune their photophysical properties, including absorption spectra and photostability. nih.govgoogle.com
The electronic nature of substituents on the benzophenone rings significantly influences their UV absorption characteristics. acs.orgresearchgate.net Introducing electron-donating groups (EDGs), such as additional alkoxy moieties (e.g., methoxy) or amino groups, typically causes a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax). longchangchemical.com For instance, increasing the degree of alkoxy substitution on a 2-hydroxybenzophenone (B104022) can shift the absorption to higher wavelengths. longchangchemical.com
This electronic tuning is critical for designing UV absorbers that cover specific regions of the UV spectrum. The rate of photoreduction, a key process in their function and potential degradation, shows a remarkable dependence on ring substitution, which alters the stability of the intermediate ketyl radicals. acs.orgnih.gov
Table 2: Effect of Substitution on Benzophenone Absorption
| Compound | Substituent(s) | Effect on λmax | Reference |
|---|---|---|---|
| Benzophenone | None | Baseline | researchgate.net |
| 2-Hydroxybenzophenone | 2-OH | Shift to longer λ | longchangchemical.com |
| 2-Hydroxy-4-methoxybenzophenone | 2-OH, 4-OCH₃ | Further shift to longer λ | acs.org |
| This compound | 2,4-O(CH₂)₃CH₃ | Shift to longer λ | N/A |
This table demonstrates how electron-donating substituents shift the UV absorption maximum to longer wavelengths.
The length and branching of the alkoxy chains, such as the butoxy groups in this compound, primarily affect the molecule's physical properties rather than its core electronic absorption. These properties include solubility, compatibility with polymer matrices, and volatility.
Research on other classes of organic molecules, like conjugated polymers, has shown that modifying the alkyl chain length can influence film morphology, molecular packing, and intra- and inter-chain conformations. psu.edunih.gov For example, decreasing the alkyl chain length in some polymers leads to more uniform films and enhanced absorption coefficients. psu.edu While the primary role of the butoxy groups in this compound is to provide solubility and compatibility, subtle changes in their length or branching could potentially influence its long-term performance and stability within a formulation by altering its physical environment and intermolecular interactions. nih.gov
Synthesis of Polymerizable Derivatives for Covalent Integration in Matrices
The covalent integration of ultraviolet (UV) absorbing molecules into polymer matrices represents a significant advancement in the development of durable and long-lasting light-stabilized materials. By creating covalent bonds between the UV absorber and the polymer backbone, issues such as migration, leaching, and volatilization, which are common with traditional additive UV absorbers, can be effectively eliminated. This section focuses on the synthetic strategies for creating polymerizable derivatives of this compound and its analogues, enabling their permanent incorporation into various polymer systems.
The primary strategy for rendering a benzophenone derivative, such as this compound, polymerizable is to introduce a reactive functional group that can participate in polymerization reactions. This is typically achieved through a multi-step synthesis that first involves the modification of the benzophenone core to introduce a suitable reactive handle, followed by the attachment of a polymerizable moiety.
A common approach involves the conversion of the alkoxy groups of this compound into hydroxyl groups. The selective or complete dealkylation of the butoxy groups can be accomplished through ether cleavage reactions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction yields 2,4-dihydroxybenzophenone or a mono-hydroxy derivative, which serves as a versatile intermediate.
Once the hydroxyl functionality is in place, a polymerizable group, such as an acrylate (B77674), methacrylate (B99206), or vinyl group, can be introduced. For instance, the reaction of a hydroxybenzophenone derivative with acryloyl chloride or methacryloyl chloride in the presence of a base will yield the corresponding acrylate or methacrylate ester. Another method involves the reaction with a molecule already containing a polymerizable group and a reactive site for the hydroxyl group, such as glycidyl (B131873) methacrylate (GMA). The epoxy ring of GMA readily reacts with the phenolic hydroxyl group to form a derivative with a pendant methacrylate group, which is capable of undergoing free-radical polymerization.
An alternative strategy involves the functionalization of the aromatic ring itself, although this is generally more complex. Techniques such as Friedel-Crafts acylation or alkylation could potentially be used to introduce a reactive group, which can then be further modified to attach a polymerizable moiety.
The resulting polymerizable benzophenone monomers can then be copolymerized with other monomers (e.g., acrylates, methacrylates, styrenes) to form a polymer with covalently bound UV-absorbing units. The benzophenone moiety, once incorporated into the polymer chain, can still perform its function as a UV absorber. Upon exposure to UV radiation, the benzophenone group can absorb the energy and dissipate it harmlessly as heat. Furthermore, the photo-excited benzophenone can participate in cross-linking reactions within the polymer matrix, which can enhance the mechanical properties and durability of the material.
Below are representative synthetic schemes and data for the preparation of polymerizable benzophenone derivatives from analogues of this compound, illustrating the principles described.
Table 1: Synthesis of a Polymerizable Methacrylate Derivative from 2,4-Dihydroxybenzophenone
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | 2,4-Dihydroxybenzophenone, Glycidyl Methacrylate | Base catalyst (e.g., triethylamine), 60-80°C | 2-Hydroxy-4-(2-hydroxy-3-methacryloyloxypropoxy)benzophenone | ~85 |
Table 2: Copolymerization of Benzophenone Monomer with Methyl Methacrylate
| Monomer Feed Ratio (Benzophenone Monomer : MMA) | Polymerization Initiator | Polymerization Conditions | Resulting Polymer | Benzophenone Incorporation (mol%) |
| 1 : 99 | AIBN (Azobisisobutyronitrile) | 70°C, 24h, in solution (e.g., Toluene) | Poly(MMA-co-BPM) | ~0.95 |
| 5 : 95 | AIBN | 70°C, 24h, in solution (e.g., Toluene) | Poly(MMA-co-BPM) | ~4.8 |
| 10 : 90 | AIBN | 70°C, 24h, in solution (e.g., Toluene) | Poly(MMA-co-BPM) | ~9.2 |
The research findings indicate that the incorporation of these polymerizable benzophenone derivatives into polymer matrices significantly enhances the long-term UV stability of the materials. The covalent bonding prevents the loss of the UV absorber over time, ensuring continuous protection against photodegradation. The specific synthetic route and the choice of polymerizable group can be tailored to be compatible with the desired polymer matrix and the intended application.
Photophysical Characterization and Excited State Dynamics of 2,4 Dibutoxybenzophenone
Electronic Absorption and Emission Spectroscopy of 2,4-Dibutoxybenzophenone
The electronic absorption and emission properties of this compound are governed by the transitions involving the carbonyl group and the aromatic rings. The butoxy substituents, being electron-donating groups, are anticipated to influence the energies of the relevant molecular orbitals and, consequently, the spectral characteristics.
Ultraviolet-Visible Absorption Profiles and Spectral Deconvolution
The ultraviolet-visible (UV-Vis) absorption spectrum of benzophenone (B1666685) in non-polar solvents typically exhibits two main absorption bands. A weak, long-wavelength band corresponding to the spin-forbidden n → π* transition of the carbonyl group, and a more intense, shorter-wavelength band assigned to the π → π* transition of the aromatic system. scialert.net
For this compound, the presence of the electron-donating butoxy groups at the ortho and para positions is expected to cause a bathochromic (red) shift in the π → π* absorption band. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level. Studies on substituted 2,4-dihydroxybenzophenones have shown that both electron-donating and electron-withdrawing substituents can induce a bathochromic shift in the main absorption band. nih.gov For instance, the λmax for 2,4-dihydroxybenzophenone (B1670367) is around 322.0 nm, and substitutions can shift this to as high as 327.4 nm. nih.gov The n → π* transition is also likely to be affected, potentially showing a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen through hydrogen bonding. scialert.net
Spectral deconvolution of the absorption profile of this compound would be necessary to resolve the overlapping n → π* and π → π* transitions, especially in polar solvents where solvent-solute interactions can lead to significant broadening of the spectral features.
Table 1: Expected Ultraviolet-Visible Absorption Characteristics of this compound in Different Solvents
| Solvent | Expected λmax (π → π) (nm) | Expected λmax (n → π) (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Hexane | ~330-340 | ~350-360 | > 10,000 |
| Ethanol | ~335-345 | ~340-350 | > 10,000 |
Note: The values in this table are estimations based on the properties of related alkoxy-substituted benzophenones and are for illustrative purposes.
Fluorescence and Phosphorescence Quantum Yields and Spectral Signatures
Benzophenone and its derivatives are known for their very low fluorescence quantum yields at room temperature. libretexts.org This is due to a highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (Tₙ). The spin-orbit coupling between the nπ* singlet and ππ* triplet states is particularly effective, leading to a near-unity triplet quantum yield for the parent benzophenone. edinst.com
For this compound, a similarly low fluorescence quantum yield is expected. The emission from the singlet state, if detectable, would appear as a weak, broad band at a longer wavelength than the absorption.
In contrast, many benzophenone derivatives exhibit significant phosphorescence at low temperatures in rigid media. nih.gov The phosphorescence emanates from the lowest triplet state (T₁) and is characterized by a much longer lifetime than fluorescence. libretexts.orgchemistryviews.org The phosphorescence spectrum of this compound is expected to show a structured emission band at longer wavelengths, characteristic of a T₁(n, π*) state. The energy and lifetime of this triplet state are crucial for its role as a photosensitizer.
Table 2: Anticipated Luminescence Properties of this compound
| Property | Expected Value | Conditions |
| Fluorescence Quantum Yield (Φf) | < 0.01 | Room Temperature |
| Phosphorescence Quantum Yield (Φp) | > 0.1 | 77 K in a rigid matrix |
| Phosphorescence Lifetime (τp) | milliseconds to seconds | 77 K in a rigid matrix |
Note: These are typical values for benzophenone derivatives and serve as an estimation for this compound.
Solvatochromic Effects on Electronic Transitions
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. wikipedia.org The electronic transitions of benzophenones are known to be sensitive to the solvent environment. nih.govnih.gov
The n → π* transition of this compound is expected to exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because polar solvents, particularly those capable of hydrogen bonding, will stabilize the non-bonding electrons on the carbonyl oxygen in the ground state more than in the excited state, thus increasing the energy gap for the transition. scialert.net
Conversely, the π → π* transition is likely to show a bathochromic (red) shift in polar solvents. This is because the π* excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. scialert.net A detailed study of the solvatochromic behavior of this compound would provide insights into the nature of its excited states and its interactions with the surrounding medium.
Time-Resolved Spectroscopy for Elucidating Excited-State Deactivation Pathways
Time-resolved spectroscopic techniques are essential for directly observing the transient species involved in the deactivation of the excited states of this compound and for determining the rates of the various photophysical processes.
Femtosecond Transient Absorption Spectroscopy: Investigation of Singlet State Dynamics (S₁, S₂)
Femtosecond transient absorption (fs-TA) spectroscopy allows for the monitoring of the ultrafast dynamics of the initially populated excited singlet states. For benzophenone, excitation into the S₂ (π, π) state is followed by rapid internal conversion to the S₁ (n, π) state. bgsu.edu This is then followed by a very fast intersystem crossing to the triplet manifold.
In the case of this compound, fs-TA experiments would be expected to reveal the lifetime of the S₁ state. The transient absorption spectrum of the S₁ state of benzophenone has been reported to show a maximum around 570 nm. bgsu.edu The decay of this singlet absorption would be accompanied by the rise of the triplet absorption, providing a direct measure of the intersystem crossing rate. The butoxy substituents may influence the rate of ISC, and fs-TA would be the ideal technique to quantify this effect.
Nanosecond Transient Absorption Spectroscopy: Exploration of Triplet State Dynamics (T₁)
Nanosecond transient absorption (ns-TA) spectroscopy is well-suited for studying the longer-lived triplet state (T₁) of this compound. edinst.com The triplet-triplet (T₁ → Tₙ) absorption of benzophenone is strong and typically appears in the 520-530 nm region. bgsu.eduedinst.com
Ns-TA experiments on this compound would allow for the determination of the T₁ state lifetime and its decay pathways, which can include phosphorescence, non-radiative decay, and quenching by other molecules (e.g., oxygen or a substrate in a photochemical reaction). The transient absorption spectrum of the triplet state of alkoxy-substituted thioxanthones, which are structurally related to benzophenones, has been observed in the 580-640 nm region. scielo.br In the presence of a hydrogen donor, the formation of the corresponding ketyl radical can also be monitored. scielo.bracs.org The reactivity of the triplet state is a key aspect of the photosensitizing ability of benzophenone derivatives.
Fluorescence Lifetime Imaging Microscopy (FLIM) and Time-Correlated Single Photon Counting (TCSPC) for Kinetic Analysis
Fluorescence Lifetime Imaging Microscopy (FLIM) and Time-Correlated Single Photon Counting (TCSPC) are powerful techniques for studying the excited-state dynamics of fluorescent molecules. FLIM provides spatial maps of fluorescence lifetimes within a sample, while TCSPC is a high-sensitivity method for recording the temporal decay of fluorescence with picosecond resolution. nih.gov
The fluorescence lifetime (τ) is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state. This decay is influenced by various deactivation pathways, including radiative decay (fluorescence) and non-radiative decay processes. In TCSPC, the sample is excited by a high-repetition-rate pulsed laser, and the arrival times of individual fluorescence photons are measured relative to the excitation pulses. atto-tec.com A histogram of these arrival times reconstructs the fluorescence decay curve. The quality of the data fit is often assessed by the chi-squared (χ²) value, where a value close to 1.0 indicates a good fit. atto-tec.com
For benzophenone derivatives, fluorescence quantum yields are typically very low due to the extremely efficient intersystem crossing. Consequently, measuring their fluorescence lifetime is challenging. While specific TCSPC or FLIM data for this compound are not available in the reviewed literature, such measurements would be crucial for quantifying the lifetime of its S₁ state. This lifetime is expected to be in the picosecond range. The data obtained would allow for the calculation of the rate constants for radiative (kᵣ) and non-radiative (kₙᵣ) decay from the singlet state.
Table 1: Representative Fluorescence Lifetime Data for Related Compounds This table illustrates typical data obtained via TCSPC for fluorescent molecules; specific data for this compound is not available.
| Compound | Solvent | Lifetime (τ) in ns |
|---|---|---|
| ATTO 488 | Aqueous Buffer | 4.1 |
| ATTO 565 | Aqueous Buffer | 4.02 |
| ATTO Rho3B | Aqueous Buffer | 1.75 |
Data sourced from publicly available research findings. atto-tec.comnih.gov
Intersystem Crossing (ISC) Efficiencies and Mechanistic Insights
Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). For benzophenone, this process is remarkably efficient, with an ISC quantum yield (Φᵢₛ꜀) approaching unity (Φᵢₛ꜀ ≈ 1). nih.gov This high efficiency is a hallmark of the benzophenone chromophore.
The mechanism is facilitated by spin-orbit coupling between the S₁(n,π) and a close-lying triplet state. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., n,π ↔ π,π). In benzophenone, the S₁(n,π) state couples effectively with a higher triplet state, T₂(π,π), which then rapidly internally converts to the lowest triplet state, T₁(n,π). nih.gov The entire S₁ → T₁ process for benzophenone in solution is extremely fast, occurring on a picosecond timescale. researchgate.netresearchgate.net
For this compound, the alkoxy substituents would be expected to raise the energy of the π,π* states. This change in energy levels could potentially alter the rate and efficiency of ISC compared to the parent molecule, but it is generally expected to remain the dominant deactivation pathway for the S₁ state. Ultrafast transient absorption spectroscopy is the primary technique used to measure these rapid ISC rates. researchgate.net However, specific studies quantifying the ISC efficiency and dynamics for this compound have not been identified in the reviewed literature.
Intermolecular and Intramolecular Energy Transfer Processes and Quenching Mechanisms
Mechanistic Understanding of Internal Proton Transfer (IPT) in Hydroxybenzophenones
Excited-state intramolecular proton transfer (ESIPT) is a critical deactivation pathway for photostability in specific classes of molecules, notably 2-hydroxybenzophenones. frontiersin.org This process involves the transfer of a proton from a donor group (hydroxyl) to an acceptor group (carbonyl) within the same molecule, facilitated by a pre-existing intramolecular hydrogen bond. frontiersin.orgresearchgate.net
Upon photoexcitation, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase significantly. This drives an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming a transient keto-tautomer in its excited state. frontiersin.orgnih.gov This keto-tautomer has a different electronic structure and provides a highly efficient, non-radiative channel for the molecule to return to the ground state, dissipating the absorbed energy as heat. This rapid and reversible cycle is the basis for the exceptional photostability of 2-hydroxybenzophenone-based UV absorbers. researchgate.net
Crucially, This compound lacks the ortho-hydroxyl group necessary to form the intramolecular hydrogen bond required for ESIPT. Therefore, this highly efficient deactivation mechanism is not available to this compound. Its photochemistry is consequently governed by other processes originating from its T₁(n,π*) state.
Non-Radiative Relaxation Channels in Solution and Condensed Phases
For benzophenone derivatives that cannot undergo ESIPT, like this compound, the primary non-radiative relaxation channel following intersystem crossing is decay from the T₁ triplet state. The lifetime of this triplet state can be influenced by several factors, including the solvent, temperature, and molecular structure. nih.gov
In the absence of other reactive species, the triplet state can decay back to the ground state via:
Phosphorescence: Radiative decay from T₁ → S₀. This is often weak at room temperature in solution due to quenching processes but can be observed in rigid matrices or at low temperatures.
Non-Radiative Intersystem Crossing: A spin-forbidden transition from T₁ → S₀, releasing energy as heat. Intramolecular rotations of the phenyl rings can enhance this non-radiative decay rate. acs.org
The triplet state is susceptible to quenching by other molecules. Self-quenching can occur, where an excited triplet molecule interacts with a ground-state molecule. In crystals of substituted benzophenones, triplet lifetimes have been shown to vary by over nine orders of magnitude due to differences in self-quenching efficiency. The presence of bulky butoxy groups in this compound might influence crystal packing and intermolecular interactions, thereby affecting its triplet lifetime in the solid state.
Photosensitization Capabilities and Energy Transfer to Substrates
The long-lived and high-energy triplet state of benzophenones makes them excellent photosensitizers. nih.govmedicaljournals.se A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule (a substrate). This energy transfer can initiate chemical reactions in the substrate.
There are two main types of photosensitization mechanisms involving benzophenones:
Type I (Radical Reactions): The excited triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule (including the solvent or another substrate), forming a ketyl radical and a substrate radical. medicaljournals.se These radicals can then undergo further reactions.
Type II (Singlet Oxygen Generation): The triplet benzophenone can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This process, known as triplet-triplet annihilation, results in the formation of ground-state benzophenone and highly reactive singlet oxygen (¹O₂). medicaljournals.se Singlet oxygen can then go on to oxidize various substrates.
The efficiency of these processes depends on the triplet state energy (Eₜ) of the sensitizer (B1316253) and the properties of the substrate. Benzophenone has a triplet energy of approximately 290 kJ/mol, which is sufficient to generate singlet oxygen and to transfer energy to many organic molecules. nih.gov this compound is expected to act as a photosensitizer through these same mechanisms, though specific quantum yields and rate constants for energy transfer to various substrates are not documented in the available literature.
Photochemical Reactivity and Reaction Mechanisms of 2,4 Dibutoxybenzophenone
Photoinduced Electron Transfer (PET) Processes Involving 2,4-Dibutoxybenzophenone
Reductive Photoaddition Reactions with Electron Donors
Specific studies detailing the reductive photoaddition reactions of this compound with electron donors could not be located in the available scientific literature. In such reactions, the excited benzophenone (B1666685) derivative would accept an electron from a donor molecule, forming a radical anion. This would be followed by subsequent reactions, such as protonation and radical coupling, to yield addition products. However, without experimental data, the specific pathways and products for this compound remain speculative.
Oxidative Photoreactions with Electron Acceptors
Similarly, specific research on the oxidative photoreactions of this compound with electron acceptors is not documented in the reviewed literature. In these processes, the excited this compound would donate an electron to an acceptor, forming a radical cation. The subsequent reactivity of this radical cation would depend on the reaction conditions and the nature of the electron acceptor.
Hydrogen Abstraction Reactions and Subsequent Radical Generation Pathways
While hydrogen abstraction is a well-known photochemical reaction for benzophenone and its derivatives, leading to the formation of ketyl radicals, specific studies quantifying and characterizing these processes for this compound are not available. The presence of the butoxy groups, which contain abstractable hydrogen atoms, suggests the potential for intramolecular hydrogen abstraction, in addition to intermolecular processes.
Norrish Type I and Type II Cleavages in Photoreactions
There is no specific information available in the scientific literature regarding the occurrence or quantum yields of Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions for this compound. For Norrish Type II reactions to occur, a γ-hydrogen atom is required. In the case of the butoxy substituents, there are γ-hydrogens available for abstraction by the excited carbonyl group. However, without experimental evidence, it is not possible to determine the efficiency of this process or the subsequent cleavage or cyclization pathways of the resulting 1,4-biradical.
Formation and Characterization of Ketyl Radicals and Other Intermediates
The formation of a ketyl radical upon photoexcitation of this compound in the presence of a hydrogen donor is an expected photochemical pathway. However, specific spectroscopic (e.g., transient absorption) or electron spin resonance (ESR) data to characterize the ketyl radical of this compound or any other transient intermediates are not reported in the reviewed literature.
Intrinsic Photodegradation Mechanisms of this compound
The degradation of this compound when exposed to light is primarily governed by its inherent photochemical properties. The benzophenone chromophore within the molecule readily absorbs UV radiation, initiating a series of reactions that lead to its transformation.
Direct Photolysis Pathways Under UV Irradiation
Upon absorption of UV radiation, this compound is promoted from its ground electronic state to an excited singlet state (S1). Due to the efficient intersystem crossing characteristic of benzophenones, this excited singlet state rapidly converts to a more stable and longer-lived triplet state (T1) bgsu.eduedinst.com. This triplet state is the primary photoactive species responsible for the subsequent chemical reactions.
The primary photochemical process for benzophenones in the absence of other reactants often involves intramolecular or intermolecular hydrogen abstraction. However, for this compound, the presence of the butoxy groups offers alternative degradation pathways. While specific studies on this compound are limited, research on related alkoxy-substituted benzophenones suggests that the photolysis can proceed through several pathways.
One potential pathway involves the homolytic cleavage (bond breaking) of the ether bond (C-O) in the butoxy substituent. The energy absorbed from UV light can be sufficient to break this bond, leading to the formation of a phenoxy radical and a butyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the surrounding environment.
Another plausible pathway is the cleavage of the bond between the carbonyl carbon and the benzene (B151609) ring. This process, known as a Norrish Type I cleavage, would result in the formation of a benzoyl radical and a 2,4-dibutoxyphenyl radical. These radicals are also highly reactive and will subsequently engage in further reactions to form stable end-products.
The specific products formed during the direct photolysis of this compound have not been extensively documented in the scientific literature. However, based on the photochemistry of analogous compounds, a complex mixture of photoproducts can be expected. The table below summarizes potential photolysis pathways and their resulting primary radical intermediates.
| Photolysis Pathway | Bond Cleaved | Primary Radical Intermediates |
| Ether Bond Cleavage | C-O (butoxy group) | Phenoxy radical, Butyl radical |
| Norrish Type I Cleavage | Carbonyl C - Ring C | Benzoyl radical, 2,4-Dibutoxyphenyl radical |
| This table presents hypothetical pathways based on the known photochemistry of related benzophenone derivatives. |
Further research utilizing techniques such as laser flash photolysis and product analysis studies is necessary to definitively elucidate the primary photolysis pathways and the quantum yields of these processes for this compound.
Role of Molecular Oxygen in Photo-Oxidation Processes
The presence of molecular oxygen can significantly influence the photodegradation of this compound, introducing new reaction pathways and leading to the formation of oxidized products. The interaction between the excited triplet state of this compound and ground-state molecular oxygen (a triplet) is a key process in its photo-oxidation.
This interaction can proceed via two main mechanisms:
Energy Transfer: The excited triplet this compound can transfer its energy to molecular oxygen, resulting in the formation of singlet oxygen (¹O₂), a highly reactive and non-radical oxidant. This process is known as photosensitization. The this compound molecule then returns to its ground state.
³(this compound) + ³O₂ → ¹(this compound) + ¹O₂*
Singlet oxygen can then react with the ground state this compound molecule or other organic compounds present, leading to their oxidation. Reactions of singlet oxygen with aromatic compounds can result in the formation of endoperoxides, hydroperoxides, and other oxygenated products.
Electron Transfer: Alternatively, the excited triplet this compound can undergo an electron transfer reaction with molecular oxygen to form a superoxide (B77818) radical anion (O₂⁻) and the radical cation of this compound.
³(this compound) + ³O₂ → [this compound]⁺• + O₂⁻•*
The superoxide radical anion is another reactive oxygen species that can participate in a cascade of reactions, potentially leading to the formation of other reactive species like the hydroxyl radical (•OH) in the presence of protons, which can further degrade the parent compound and its initial photoproducts.
The relative importance of these two photo-oxidation pathways depends on various factors, including the solvent, the concentration of oxygen, and the specific properties of the excited state of this compound. The table below summarizes the key reactive oxygen species generated and their potential roles in the photo-oxidation of this compound.
| Reactive Oxygen Species | Generation Mechanism | Potential Role in Degradation |
| Singlet Oxygen (¹O₂) | Energy transfer from triplet sensitizer (B1316253) | Oxidation of the aromatic rings and butoxy chains, formation of oxygenated photoproducts. |
| Superoxide Radical Anion (O₂⁻•) | Electron transfer from triplet sensitizer | Initiation of radical chain reactions, potential formation of other reactive oxygen species. |
| This table outlines the primary mechanisms for the generation of reactive oxygen species and their subsequent involvement in the photo-oxidation process. |
Mechanisms of Polymer Stabilization by 2,4 Dibutoxybenzophenone and Analogues
UV Absorption and Energy Dissipation Mechanisms in Polymer Matrices
The primary and most significant mechanism by which 2,4-Dibutoxybenzophenone protects polymers is through the absorption of UV radiation and the subsequent dissipation of the absorbed energy in a non-destructive manner. longchangchemical.com This process is highly efficient and can be repeated numerous times without degrading the stabilizer molecule, providing long-term protection. The key to this mechanism is the specific molecular structure of 2-hydroxybenzophenones.
The stabilization process begins with the absorption of a UV photon by the this compound molecule. For this mechanism to be effective, the presence of a hydroxyl group in the ortho position (2-position) to the carbonyl group is essential. longchangchemical.com This configuration creates a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.
Upon absorbing UV radiation, the molecule is promoted to an excited electronic state. In this excited state, the carbonyl oxygen becomes more basic and abstracts the proton from the neighboring hydroxyl group. longchangchemical.com This ultrafast, reversible intramolecular proton transfer leads to the formation of an unstable excited-state keto tautomer from the initial enol form. This process is a form of keto-enol tautomerism, a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).
| Step | Process | Molecular State | Description |
|---|---|---|---|
| 1 | UV Absorption | Ground State (Enol Form) | The molecule, stabilized by an intramolecular hydrogen bond, absorbs a UV photon. |
| 2 | Excitation & Proton Transfer | Excited State (Keto Tautomer) | The absorbed energy facilitates the transfer of the hydroxyl proton to the carbonyl oxygen, forming an excited keto isomer. |
| 3 | Energy Dissipation | Excited State (Keto Tautomer) | The excited keto form undergoes non-radiative decay, releasing the absorbed energy as heat. |
| 4 | Reversion to Ground State | Ground State (Enol Form) | The molecule returns to its original, stable enol form, ready to absorb another UV photon. |
The excited keto tautomer is energetically unstable and rapidly returns to its ground state. Crucially, this deactivation occurs through non-radiative pathways, meaning the energy is not re-emitted as light (fluorescence or phosphorescence), which could potentially sensitize and damage the polymer matrix. Instead, the energy is dissipated through molecular vibrations, effectively converting the harmful UV radiation into harmless thermal energy (heat). longchangchemical.com Once the energy is released, the molecule reverts to its original, stable enol structure, completing the cycle. This rapid and repeatable cycle allows a single molecule of this compound to dissipate the energy of thousands of UV photons, providing highly efficient and long-lasting stabilization.
Radical Scavenging Capabilities in Polymer Degradation
While the primary function of this compound is UV absorption, its chemical structure, specifically the phenolic hydroxyl group, also imparts a secondary stabilization mechanism: radical scavenging. vinatiorganics.compartinchem.com This allows it to interrupt the chain reaction of degradation that can occur if any UV photons bypass the initial absorption screen or if degradation is initiated by other means, such as heat.
Polymer degradation proceeds via a free-radical chain reaction. The process is initiated by the formation of highly reactive alkyl radicals (R•) on the polymer backbone. In the presence of oxygen, these are rapidly converted to peroxyl radicals (ROO•). These peroxyl radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle.
Phenolic antioxidants, including 2-hydroxybenzophenones, can interrupt this cycle by donating the hydrogen atom from their hydroxyl group to these reactive radicals. partinchem.com This neutralizes the polymer radicals and prevents them from causing further damage.
Reaction with Alkyl Radicals: Ar-OH + R• → Ar-O• + RH
Reaction with Peroxyl Radicals: Ar-OH + ROO• → Ar-O• + ROOH
In these reactions, the this compound (Ar-OH) is converted into a phenoxyl radical (Ar-O•). This resulting phenoxyl radical is significantly less reactive than the initial alkyl or peroxyl radicals because it is stabilized by resonance with the aromatic ring, effectively slowing or terminating the chain reaction. partinchem.com
The regeneration of the stabilizer's activity is a critical factor in its long-term effectiveness. For this compound, two distinct regeneration pathways must be considered.
UV Absorption Function: The primary stabilization mechanism involving keto-enol tautomerism is inherently regenerative. The molecule rapidly returns to its original chemical form after dissipating the UV energy, allowing it to perform this function repeatedly. longchangchemical.com
Radical Scavenging Function: The regeneration of the radical scavenging capability is less efficient. When the phenolic hydroxyl group donates its hydrogen atom, it is consumed. The resulting stable phenoxyl radical may participate in termination reactions with other radicals, but it does not readily reform the original hydroxyl group to scavenge another radical. This is a key difference compared to Hindered Amine Light Stabilizers (HALS), which operate via a regenerative catalytic cycle. Therefore, the radical scavenging function of benzophenones is sacrificial in nature.
Hydroperoxide Decomposition Activity (Secondary Antioxidant Role)
The decomposition of hydroperoxides (ROOH) is a crucial aspect of polymer stabilization. Hydroperoxides are unstable products of the oxidation cycle and can break down under heat or UV light to form highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, which significantly accelerate polymer degradation. Additives that can decompose hydroperoxides into non-radical, stable products are known as secondary antioxidants.
Common secondary antioxidants are typically organophosphorus compounds (phosphites) or sulfur-containing compounds (thioethers). adeka-pa.eu Research on the stabilization mechanisms of 2-hydroxybenzophenones focuses overwhelmingly on their roles as UV absorbers and, to a lesser extent, as radical scavengers. There is no significant scientific evidence to suggest that this compound or its analogues function as effective hydroperoxide decomposers. In fact, under certain conditions, photo-excited benzophenone (B1666685) can act as a photosensitizer, potentially promoting the decomposition of hydroperoxides into harmful radicals. bohrium.com Therefore, the primary and well-established stabilization mechanisms for this compound are UV absorption and radical scavenging, and it is not typically classified as a secondary antioxidant with hydroperoxide decomposition activity.
Synergistic and Antagonistic Effects in Multi-Component Stabilizer Blends
The performance of this compound as a UV absorber is often enhanced or diminished when used in combination with other polymer additives. Understanding these interactions is paramount for formulating effective stabilization packages. The primary mechanisms of interaction involve energy transfer, radical scavenging, and chemical reactions between the stabilizers themselves.
Interactions with Phenolic Antioxidants and Phosphite-Based Stabilizers
The interaction between this compound and other stabilizers like phenolic antioxidants and phosphites is more complex and can be either synergistic or antagonistic depending on the specific compounds and the polymer matrix.
Phenolic Antioxidants: Phenolic antioxidants, such as those from the Irganox family, function as primary antioxidants by donating a hydrogen atom to terminate radical chain reactions. While they are excellent thermal stabilizers, their interaction with HALS can sometimes be antagonistic. This antagonism can arise from the acidic nature of some phenolic antioxidants or their degradation products, which can react with the basic HALS, reducing the effectiveness of both.
However, when used with a UV absorber like this compound, a complementary effect can be achieved. The benzophenone protects the phenolic antioxidant from direct photolysis, allowing it to remain effective for a longer duration against thermo-oxidative degradation.
| Stabilizer Combination | Interaction Type | Mechanism |
| This compound + HALS | Synergistic | Complementary protection: UV absorption and radical scavenging. |
| This compound + Phenolic Antioxidant | Generally Additive/Synergistic | UV absorber protects the antioxidant from photolysis. |
| HALS + Phenolic Antioxidant | Potentially Antagonistic | Acid-base interactions can reduce the effectiveness of both stabilizers. |
| This compound + Phosphite Stabilizer | Synergistic | UV protection combined with hydroperoxide decomposition and color stability. |
This interactive table summarizes the typical interactions between this compound and other common polymer stabilizers.
Impact of Stabilizer Concentration, Distribution, and Morphology within the Polymer Matrix
The effectiveness of this compound is not solely dependent on its chemical interactions but is also significantly influenced by its physical state and distribution within the polymer.
Concentration: The concentration of this compound directly impacts the degree of UV absorption according to the Beer-Lambert law. Increasing the concentration generally leads to better UV protection, up to a certain point. Beyond an optimal concentration, diminishing returns may be observed, and issues such as exudation (migration to the surface) can occur, leading to a loss of protection and surface defects. The optimal concentration is dependent on the polymer type, the thickness of the material, and the expected intensity of UV exposure.
Distribution: A uniform distribution of the stabilizer throughout the polymer matrix is crucial for effective protection. Poor dispersion can lead to localized areas of high and low stabilizer concentration, leaving parts of the polymer vulnerable to degradation. The compatibility of this compound with the host polymer is a key factor in achieving a homogeneous distribution. The long alkoxy chains in this compound generally improve its compatibility with polyolefins compared to less substituted benzophenones.
Morphology: The physical form, or morphology, of the stabilizer within the polymer can also play a role. Ideally, the stabilizer should be molecularly dispersed (dissolved) in the polymer. If the stabilizer is present as crystalline aggregates, its efficiency as a UV absorber may be reduced due to light scattering and a decrease in the effective absorbing surface area. The processing conditions, such as temperature and cooling rate, can influence the morphology of the stabilizer in the final product. The amorphous nature of many polymers can help to maintain the stabilizer in a dissolved state.
| Factor | Impact on Stabilization Efficacy | Considerations |
| Concentration | Higher concentration generally increases UV absorption and protection, up to an optimal level. | Exceeding the solubility limit can lead to exudation and reduced efficiency. Cost is also a factor. |
| Distribution | Uniform distribution is essential for consistent protection throughout the polymer. | Compatibility with the polymer matrix and processing methods are key to achieving good dispersion. |
| Morphology | Molecular dispersion is the most effective form for UV absorption. | Crystallization of the stabilizer can reduce its effectiveness. Processing conditions can influence the final morphology. |
This interactive table outlines the critical physical factors that influence the performance of this compound as a polymer stabilizer.
Advanced Analytical Techniques for Characterization of 2,4 Dibutoxybenzophenone in Complex Systems
Chromatographic Separations for Purity Assessment and Degradation Product Analysis
Chromatographic techniques are fundamental in separating 2,4-Dibutoxybenzophenone from complex mixtures, allowing for its accurate quantification and the identification of related substances.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzophenone (B1666685) derivatives due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
Advanced detection methods significantly enhance the capabilities of HPLC for analyzing this compound. Diode-Array Detection (DAD) or Photo-Diode Array (PDA) detection provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment by detecting co-eluting impurities. Furthermore, coupling HPLC with mass spectrometry (LC-MS) offers unparalleled sensitivity and specificity, enabling the confident identification of the parent compound and its degradation products based on their mass-to-charge ratios. While specific validated methods for this compound are not extensively detailed in publicly available literature, established methods for other benzophenones can be adapted. For instance, a typical HPLC-UV method for a related compound, 2,4-dihydroxybenzophenone (B1670367), utilizes a C18 column with a mobile phase of methanol (B129727) and water, with UV detection at a specific wavelength.
Table 1: Illustrative HPLC Parameters for Benzophenone Derivative Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water (often with acid modifier like formic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/DAD/PDA (e.g., 280-320 nm), MS |
| Injection Volume | 5 - 20 µL |
This table represents typical parameters and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Degradants
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be particularly useful for identifying volatile degradation products that may form under thermal stress or certain environmental conditions. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column before being detected and identified by the mass spectrometer.
The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique "fingerprint" for identification. While specific studies on the thermal degradation of this compound are scarce, GC-MS is a standard method for such investigations. The use of a programmable temperature injector can help to minimize on-column degradation of thermally labile compounds.
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Adduct Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of unknown metabolites and adducts of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial when elucidating the structures of metabolites, which may involve subtle changes to the parent molecule such as hydroxylation, demethylation, or conjugation.
When coupled with liquid chromatography (LC-HRMS), this technique can analyze complex biological samples to identify and quantify metabolites of this compound. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers allows for the differentiation of isobaric interferences, which is essential for confident metabolite identification in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming its identity and purity.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity of atoms within the molecule, providing definitive structural proof. Furthermore, NMR can be employed to study the conformation of this compound in solution and to investigate its interactions with other molecules, such as proteins or DNA, by observing changes in chemical shifts or through techniques like saturation transfer difference (STD) NMR.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Changes
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the carbonyl group (C=O), aromatic rings (C=C), and the ether linkages (C-O-C) of the butoxy chains.
Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. Any changes to the functional groups of this compound due to degradation or metabolic processes would result in shifts or the appearance/disappearance of bands in the FTIR and Raman spectra. For instance, the oxidation of the butoxy chains or the reduction of the carbonyl group would lead to distinct changes in the vibrational spectra. While specific spectral data for this compound is not widely published, analysis of related benzophenone structures provides expected regions for key functional group vibrations.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O (Carbonyl) | 1650 - 1680 | 1650 - 1680 |
| C=C (Aromatic) | 1450 - 1600 | 1580 - 1620 |
| C-O-C (Ether) | 1050 - 1250 | 1050 - 1250 |
| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
This table provides general ranges for the expected vibrational frequencies. Actual values may vary based on the specific molecular environment.
Surface and Interface Analysis in Polymer Composites
The performance of a polymer composite, particularly its resistance to environmental factors, is heavily dependent on its surface characteristics. The concentration and state of this compound at the surface are paramount, as this is the first line of defense against UV radiation.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material. vot.plcarleton.edu When analyzing a polymer composite containing this compound, XPS can confirm the presence of the additive on the surface and provide insight into its chemical environment. libretexts.orgcaltech.edu
The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. vot.pl The binding energy of these electrons is characteristic of the element and its oxidation state. For a polymer containing this compound, high-resolution scans of the Carbon 1s (C 1s) and Oxygen 1s (O 1s) regions are particularly informative. The C 1s spectrum can be deconvoluted to identify peaks corresponding to different carbon bonds: the C-C/C-H bonds of the polymer backbone and the benzophenone structure, the C-O bonds of the butoxy groups, and the C=O bond of the ketone group. nih.gov The presence and relative intensity of these peaks confirm the surface presence of the UV absorber.
Table 1: Representative XPS Binding Energies for Functional Groups in a Polymer Composite Containing Benzophenone Derivatives.
| Functional Group | Element (Core Level) | Typical Binding Energy (eV) |
| Hydrocarbon (C-C, C-H) | C 1s | ~285.0 |
| Ether (C-O) | C 1s | ~286.5 |
| Ketone (C=O) | C 1s | ~288.0 |
| Ketone (C=O ) | O 1s | ~531.5 |
| Ether (C-O ) | O 1s | ~533.0 |
This table presents typical binding energy values. Actual values can shift slightly based on the specific polymer matrix and instrument calibration.
Atomic Force Microscopy (AFM) is a powerful imaging technique for characterizing polymer surfaces at the nanoscale, providing three-dimensional topographical information without requiring sample coating. afmworkshop.com For polymer composites, AFM, particularly in tapping or phase imaging mode, can visualize the distribution and morphology of additives like this compound. mdpi.comdoaj.org
Table 2: Illustrative AFM Surface Analysis of a Polymer Film With and Without a Benzophenone Additive.
| Sample | Imaging Mode | Key Observation | Surface Roughness (Ra) |
| Polymer Control | Topography | Relatively smooth and uniform surface. | 1.5 nm |
| Polymer Control | Phase Imaging | Homogeneous phase contrast. | N/A |
| Polymer + this compound | Topography | Slightly increased surface roughness. | 2.1 nm |
| Polymer + this compound | Phase Imaging | Presence of distinct, well-dispersed nanodomains with different phase contrast, indicating additive distribution. | N/A |
Data are illustrative and represent typical findings in AFM analysis of polymer blends.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography, making it an invaluable tool for examining the microstructural changes in polymers due to UV degradation. By comparing the surfaces of polymers with and without this compound after exposure to accelerated weathering, the protective effect of the UV absorber can be visually assessed.
Untreated polymers, when exposed to UV radiation, often develop surface defects such as cracks, crazing, and chalking due to chain scission and photo-oxidation. ohans.com SEM analysis can clearly visualize these degradation patterns. In contrast, a polymer effectively stabilized with this compound would exhibit a significantly more intact and less damaged surface microstructure under the same exposure conditions. This visual evidence confirms the additive's role in preserving the material's integrity.
Table 3: Comparative SEM Observations of Polymer Films After UV Accelerated Weathering.
| Sample | Weathering Duration | Observed Microstructural Features |
| Polymer Control | 0 hours | Smooth, featureless surface. |
| Polymer Control | 500 hours | Extensive micro-cracking, surface embrittlement, and formation of pits. |
| Polymer + this compound | 0 hours | Smooth surface, consistent with control. |
| Polymer + this compound | 500 hours | Minimal surface changes, significantly reduced cracking and pitting, maintaining surface integrity. |
Observations are based on typical degradation patterns seen in SEM studies of UV-exposed polymers.
Thermogravimetric Analysis for Volatilization and Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com For additives like this compound, TGA is crucial for determining its thermal stability and volatility. sump4.com These properties are critical because the additive must withstand the high temperatures used during polymer processing (e.g., extrusion) without degrading or vaporizing, which would lead to a loss of protection in the final product. nih.gov
A TGA experiment involves heating a small amount of the compound at a constant rate and recording the weight loss. The resulting thermogram provides key data points, such as the onset temperature of decomposition and the temperature at which a certain percentage of mass loss occurs (e.g., T5% or T10%). A higher decomposition temperature indicates greater thermal stability. netzsch.com This data allows formulators to select appropriate processing temperatures and to rank the stability of different UV absorbers. sump4.com
Table 4: Thermal Stability Data for a Benzophenone UV Absorber via TGA.
| Parameter | Value | Description |
| Heating Rate | 10 °C/min | Standard rate for comparative analysis. |
| Atmosphere | Nitrogen | Prevents oxidative degradation. |
| Onset of Decomposition (Tonset) | ~250 °C | Temperature at which significant weight loss begins. |
| Temperature at 5% Weight Loss (T5%) | ~275 °C | Indicates the start of significant volatilization/degradation. |
| Temperature at 10% Weight Loss (T10%) | ~295 °C | A key metric for assessing thermal stability for processing. |
| Residual Mass at 500 °C | < 1% | Indicates nearly complete volatilization or decomposition. |
This data is representative for a benzophenone-type UV absorber and illustrates its suitability for processing with many common polymers.
Environmental Behavior and Degradation Pathways of 2,4 Dibutoxybenzophenone in Various Media
Photodegradation in Aquatic and Atmospheric Environments
Photodegradation, involving the breakdown of chemical compounds by light, is a primary transformation route for many organic UV filters in sunlit environments. This process can occur through direct absorption of light energy or via indirect reactions with photochemically produced reactive species.
Direct photolysis occurs when a molecule absorbs photons, leading to an electronically excited state that can undergo chemical alteration. For benzophenones, this process is initiated by the absorption of UV radiation by the benzoyl chromophore. The general mechanism involves the following steps:
Excitation : The benzophenone (B1666685) molecule absorbs a UV photon, which excites it from its ground state (S₀) to a singlet excited state (S₁).
Intersystem Crossing : The molecule then efficiently undergoes intersystem crossing, a non-radiative transition from the singlet excited state to a more stable and longer-lived triplet excited state (T₁).
Reaction from Triplet State : This highly reactive triplet state, which exhibits biradical character, is the primary precursor for subsequent photochemical reactions.
For ortho-substituted benzophenones, a key mechanism is photoenolization, where an intramolecular hydrogen abstraction occurs from the ortho-substituent by the excited carbonyl group, forming a transient photoenol. This enol can then revert to the original ketone structure, dissipating the absorbed energy as heat, or undergo other reactions. The stability and reactivity of the triplet state and any subsequent transients are highly dependent on the type and position of substituents on the phenyl rings as well as the characteristics of the solvent. For instance, in the case of ortho-hydroxybenzophenones, a strong intramolecular hydrogen bond leads to efficient internal conversion in the excited singlet state, resulting in a low yield of the triplet state and a very short lifetime.
Indirect photodegradation is often a more significant pathway for the environmental transformation of benzophenones than direct photolysis. This process involves reactions with various reactive oxygen species (ROS) that are generated in natural waters by sunlight interacting with dissolved organic matter (DOM), nitrate, and other photosensitizers. Key ROS involved include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide (B77818) anion (O₂•⁻).
Hydroxyl Radical (•OH) : The hydroxyl radical is a highly reactive and non-selective oxidant that can rapidly degrade organic pollutants. It is considered a main degradation pathway for several benzophenone derivatives. Quenching experiments have confirmed that reactions with •OH are a primary mechanism for the photodegradation of UV filters like oxybenzone (B1678072) (BP-3) and sulisobenzone (B1217978) (BP-4) in natural waters. The reaction typically proceeds via electrophilic addition of the •OH radical to the aromatic rings or hydrogen abstraction, initiating a cascade of oxidative reactions that lead to the breakdown of the parent molecule.
Singlet Oxygen (¹O₂) : Singlet oxygen is another important ROS that can contribute to the degradation of electron-rich organic compounds. Studies on 2,4-dihydroxybenzophenone (B1670367) (BP-1) have identified ¹O₂ as the key reactive species responsible for its degradation. Interestingly, some photodegradation products of BP-1 were found to be even more effective at generating ¹O₂ than the parent compound, leading to a self-accelerated degradation process.
Benzophenone-type compounds can also act as photosensitizers themselves. Upon absorbing light and forming the triplet excited state, they can transfer this energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂), which can then degrade other organic contaminants present in the water.
| Benzophenone Derivative | Primary Photodegradation Pathway | Key Reactive Species |
| Oxybenzone (BP-3) | Indirect Photoreaction | •OH bohrium.com |
| Sulisobenzone (BP-4) | Indirect Photoreaction | •OH bohrium.com |
| 2,4-Dihydroxybenzophenone (BP-1) | Indirect Photoreaction | ¹O₂ bohrium.com |
Biodegradation by Microorganisms in Soil and Water Systems
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi, and represents a key process for the complete removal of contaminants from the environment. While many benzophenone-type UV filters are considered to be poorly biodegradable, microbial transformation can occur under specific environmental conditions.
The biodegradation of persistent organic pollutants like 2,4-Dibutoxybenzophenone often requires specialized microorganisms or microbial consortia. To date, no specific microbial strains capable of degrading this compound have been reported in the literature. However, research into the biodegradation of other UV filters provides relevant insights.
Studies have focused on isolating microorganisms from environments contaminated with personal care products, such as sewage sludge and river sediments. For example, a synthetic consortium containing 27 bacterial strains was constructed from enrichment cultures that were actively degrading other UV filters like octocrylene (B1203250) and homosalate. nih.gov However, this same consortium was unable to degrade benzophenone-3 (BP-3), indicating that the capacity for degradation is highly specific to the chemical structure of the UV filter. nih.gov
Research investigating a range of ten different benzophenone derivatives revealed that the substitution pattern on the aromatic rings is a decisive factor for biodegradability. nih.gov The results indicated that complete mineralization was limited to derivatives in which both aromatic rings contained substituents. nih.gov This suggests that the presence and position of the butoxy groups in this compound are critical determinants of its susceptibility to microbial attack. The general recalcitrance of many benzophenones suggests that the development of effective bioremediation strategies will likely depend on the identification and application of specific microbial consortia with the necessary enzymatic capabilities.
The enzymatic processes that initiate the breakdown of benzophenones are crucial for their eventual mineralization. While the specific pathways for this compound are not elucidated, studies on other benzophenones point to the central role of oxygenase enzymes.
Key Enzymes : Cytochrome P450 monooxygenases are a diverse family of enzymes known to be involved in the biotransformation of a wide range of xenobiotic compounds. nih.gov Docking simulations have suggested that the orientation of different benzophenone derivatives within the active site of cytochrome P450 enzymes varies depending on their substitution pattern, which corresponds with observed differences in their biodegradability. nih.gov These enzymes typically catalyze hydroxylation reactions, adding a hydroxyl (-OH) group to the aromatic ring, which can make the molecule more water-soluble and susceptible to further degradation. Other potential initial enzymatic attacks could involve the dealkylation of the butoxy chains.
Metabolites : The identification of metabolites is key to understanding degradation pathways. For the parent compound benzophenone, 4-hydroxybenzophenone (B119663) has been identified as a microbial degradation product. For more complex benzophenones, biotransformation often results in hydroxylated and dealkylated derivatives. For instance, under oxic conditions, benzophenone-3 (2-hydroxy-4-methoxybenzophenone) can be transformed into 2,2′-dihydroxy-4-methoxybenzophenone (DHMB). The biodegradation of this compound would likely proceed through initial hydroxylation of the aromatic rings and/or O-dealkylation of the butoxy groups, leading to the formation of hydroxylated and butoxy-phenol intermediates before eventual ring cleavage.
| Parent Compound | Enzyme Family Implicated | Identified Metabolite(s) |
| Benzophenone | Cytochrome P450 | 4-Hydroxybenzophenone |
| Benzophenone-3 | Oxygenases | 2,2′-dihydroxy-4-methoxybenzophenone (DHMB) |
Chemical Degradation Processes in Engineered Systems
In water and wastewater treatment plants, conventional processes are often insufficient for the complete removal of persistent micropollutants like benzophenone-type UV filters. Therefore, advanced treatment methods involving chemical degradation are employed. Advanced Oxidation Processes (AOPs) are particularly effective as they generate highly reactive species, primarily the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic compounds.
UV-Based AOPs : Processes that combine UV irradiation with an oxidant are highly effective.
UV/H₂O₂ : In this process, the photolysis of hydrogen peroxide (H₂O₂) by UV light (typically at 254 nm) generates hydroxyl radicals. This method has been shown to effectively degrade benzophenone-3, with the degradation rate depending on factors such as the initial contaminant concentration, H₂O₂ dose, and pH.
UV/Persulfate : This process uses persulfate (S₂O₈²⁻) activated by UV light to generate both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). Both radicals are potent oxidants, and this method has proven effective for the degradation of benzophenone-4 (BP-4).
Fenton and Photo-Fenton Processes : The Fenton reaction involves the use of hydrogen peroxide in the presence of ferrous iron (Fe²⁺) to produce hydroxyl radicals. The efficiency can be enhanced with UV-Vis light in the photo-Fenton process, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. These processes are powerful tools for the degradation of recalcitrant organic compounds.
Oxidation by Ferrate(VI) : Ferrate(VI) (FeO₄²⁻) is a strong oxidizing agent that can be used for water treatment. Studies on benzophenone-4 have shown that it can be effectively degraded by ferrate(VI), with the removal rate being influenced by the ferrate dose, pH, and temperature.
These engineered systems offer robust methods for the removal of this compound and other persistent UV filters from water matrices, breaking them down into smaller, more biodegradable molecules and ultimately leading to their mineralization.
Oxidative Degradation (e.g., Ozonation, Photo-Fenton Processes)
Advanced Oxidation Processes (AOPs) are expected to be effective in degrading this compound due to the generation of highly reactive species like hydroxyl radicals (•OH).
Ozonation: Ozone can react with this compound, likely targeting the aromatic rings and the ether linkages of the butoxy groups. The presence of the electron-donating butoxy groups may activate the aromatic ring, making it more susceptible to electrophilic attack by ozone. Studies on similar compounds, such as benzophenone-3 (BP3), have shown that ozonation leads to demethylation and attack by hydroxyl radicals, resulting in the formation of intermediate products like benzophenone-1 (BP1) and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) epa.gov. For this compound, ozonation could lead to the cleavage of the butoxy chains to form 2,4-dihydroxybenzophenone and subsequent aromatic ring-opening products. The efficiency of ozonation is often pH-dependent, with higher degradation rates typically observed at alkaline pH due to the enhanced generation of hydroxyl radicals epa.gov.
Photo-Fenton Processes: The photo-Fenton process, which involves the reaction of hydrogen peroxide with iron salts under UV or visible light, generates highly reactive hydroxyl radicals. These radicals can non-selectively attack organic molecules. It is anticipated that the photo-Fenton process would effectively degrade this compound. The reaction would likely proceed through hydroxylation of the aromatic rings and oxidation of the butoxy side chains. Research on the photo-Fenton degradation of the structurally related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has demonstrated high efficiency in achieving complete degradation and mineralization researchgate.netconicet.gov.ar. For this compound, this process would likely lead to the formation of hydroxylated and dealkylated intermediates, followed by ring cleavage and eventual mineralization to carbon dioxide and water. The efficiency of the photo-Fenton process can be influenced by factors such as pH, temperature, and the concentrations of iron and hydrogen peroxide conicet.gov.ar.
Hydrolytic Stability and Transformation
The hydrolytic stability of this compound is primarily determined by the ether linkages of the butoxy groups. Ether bonds are generally considered to be chemically stable and resistant to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions and elevated temperatures, cleavage of the ether bond can occur.
Environmental Fate Modeling and Persistence Assessment of this compound and its Degradation Products
Assessing the environmental fate and persistence of this compound and its degradation products is crucial for understanding its potential environmental impact. Due to the lack of specific experimental data for this compound, modeling and assessment must rely on the properties of structurally similar compounds and general principles of environmental chemistry.
Degradation Products: The degradation of this compound through oxidative and hydrolytic pathways would lead to the formation of various transformation products.
Oxidative Degradation Products: Processes like ozonation and photo-Fenton are likely to produce hydroxylated and dealkylated intermediates. The initial transformation products could include 2,4-dihydroxybenzophenone, as well as various hydroxylated and carboxylated derivatives of the benzophenone core and the butyl chains. Further oxidation would lead to the opening of the aromatic rings and the formation of smaller organic acids before complete mineralization.
Hydrolytic Transformation Products: As mentioned, hydrolysis would likely yield 2,4-dihydroxybenzophenone and butanol.
The environmental fate of these degradation products is also a key consideration. While some degradation products may be less toxic and more biodegradable than the parent compound, others could be more persistent or have their own toxicological profiles. For instance, 2,4-dihydroxybenzophenone is a known environmental contaminant.
Environmental Fate Modeling: Environmental fate models, such as those based on fugacity or quantitative structure-activity relationships (QSARs), can be used to predict the partitioning, transport, and persistence of this compound. Input parameters for these models would include its physicochemical properties such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc). While experimentally determined values for this compound are scarce, they can be estimated using software based on its chemical structure. These models can help to predict whether the compound is likely to accumulate in water, soil, sediment, or biota. Given its likely low water solubility and high lipophilicity (inferred from the butoxy chains), it is probable that this compound would tend to partition to soil and sediment.
The following table summarizes the key degradation pathways and potential products for this compound based on the behavior of analogous compounds.
| Degradation Pathway | Reactant(s)/Condition(s) | Potential Intermediate/Final Products |
| Oxidative Degradation | ||
| Ozonation | Ozone (O₃), Hydroxyl radicals (•OH) | 2,4-dihydroxybenzophenone, hydroxylated benzophenones, smaller organic acids, CO₂, H₂O |
| Photo-Fenton | H₂O₂, Fe²⁺/Fe³⁺, UV/Visible light | 2,4-dihydroxybenzophenone, hydroxylated benzophenones, ring-opened products, CO₂, H₂O |
| Hydrolytic Transformation | ||
| Hydrolysis | Water (H₂O), Acid/Base catalysis | 2,4-dihydroxybenzophenone, Butanol |
Table 1: Summary of Potential Degradation Pathways for this compound
Future Directions and Research Opportunities
Development of Next-Generation Photostabilizers with Enhanced Performance and Environmental Profiles
The quest for novel photostabilizers is driven by the dual goals of improving the longevity of polymeric materials and minimizing environmental persistence and toxicity. Future research should focus on developing next-generation UV absorbers that outperform existing options like 2,4-Dibutoxybenzophenone while exhibiting more favorable environmental and safety profiles.
A significant area of exploration is the development of bio-based UV filters. These natural alternatives, sourced from organisms like algae and cyanobacteria, have the potential to offer effective UV protection with enhanced biodegradability. Research into the isolation, characterization, and synthetic modification of these natural compounds could lead to a new class of sustainable photostabilizers.
Furthermore, the design of novel synthetic UV filters with superior molar absorption coefficients and broader absorption ranges is a key research avenue. The aim is to create molecules that are highly photostable, preventing the formation of undesirable photoproducts upon prolonged UV exposure. The development of such compounds would reduce the required concentration in polymer formulations, thereby lowering costs and minimizing potential environmental leakage.
| Research Focus | Objective | Potential Advantages |
| Bio-based UV Absorbers | To identify and synthesize photostabilizers from natural sources (e.g., algae, lignin). | Improved biodegradability, reduced ecotoxicity, sustainable sourcing. |
| High-Molar-Absorptivity UV Filters | To design and synthesize novel chromophores with enhanced UV absorption and photostability. | Higher efficiency at lower concentrations, broader UV protection, reduced potential for leaching. |
| Polymer-Bound Stabilizers | To covalently bond UV absorbers like this compound to the polymer backbone. | Reduced migration and leaching, long-term stabilization efficacy. |
| Eco-Friendly Formulations | To develop UV filter combinations with lower persistence, bioaccumulation, and toxicity (PBT) scores. | Reduced environmental impact, compliance with stricter regulations. |
Advanced Characterization of In-Situ Degradation Processes within Polymer Matrices under Real-World Conditions
Understanding the degradation of this compound and the surrounding polymer matrix under realistic environmental stressors is crucial for predicting material lifetime and environmental fate. Future research must move beyond accelerated laboratory aging to incorporate the complexities of real-world conditions.
Advanced in-situ characterization techniques are needed to monitor the chemical and physical changes within the polymer as they occur. Techniques such as Fourier-transform infrared (FTIR) microscopy and Raman spectroscopy can provide real-time information on the formation of degradation products and changes in the polymer structure. This will allow for a more accurate assessment of the degradation pathways of both the polymer and the UV absorber.
Moreover, there is a need for studies that simulate the combined effects of UV radiation, temperature fluctuations, humidity, and atmospheric pollutants. Such multi-factor aging studies will provide a more holistic understanding of how this compound performs and degrades in its intended applications.
| Technique | Information Gained | Relevance to this compound |
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of chemical bond changes, formation of carbonyls and hydroperoxides. | Elucidation of the degradation mechanism of this compound and the host polymer. |
| Spatially Resolved Chemiluminescence | Mapping of degradation initiation sites and propagation within the polymer matrix. | Understanding the spatial distribution of stabilization and degradation. |
| Hyperspectral Imaging | Correlation of chemical changes with physical deterioration (e.g., color change, cracking). | Linking the degradation of the UV absorber to the macroscopic failure of the material. |
| Environmental Simulation Chambers | Assessment of performance under combined UV, temperature, and humidity stress. | More accurate lifetime prediction and understanding of failure modes in real-world scenarios. |
Mechanistic Understanding of Complex Multi-Component Interactions in Polymer Stabilization
The synergistic effects between UV absorbers like this compound and hindered amine light stabilizers (HALS) are well-known but not fully understood at a molecular level. Future studies should employ computational modeling and advanced spectroscopic techniques to elucidate the mechanisms of energy transfer, radical scavenging, and excited-state quenching that underpin this synergy.
Conversely, antagonistic interactions can also occur. For instance, certain pigments can reduce the effectiveness of UV absorbers by scattering UV radiation or by acting as photosensitizers, accelerating polymer degradation. Research is needed to quantify these effects and to develop strategies to mitigate negative interactions, such as surface modification of pigments or the use of compatibilizing agents.
| Interaction Type | Components Involved | Potential Research Questions |
| Synergism | This compound and HALS | What are the precise mechanisms of energy transfer and radical scavenging in this combination? |
| Antagonism | This compound and certain pigments | How do different pigment types and concentrations affect the photostability of the UV absorber? |
| Additive Effects | This compound and antioxidants | How can the combination be optimized for both photo-oxidative and thermal stability? |
| Matrix Effects | This compound and polymer type | How does the polarity and morphology of the polymer matrix influence the behavior of the stabilizer system? |
Sustainable Synthesis Routes and Green Chemistry Approaches for this compound Production
The traditional synthesis of benzophenone (B1666685) derivatives often involves harsh reagents and generates significant chemical waste. The development of sustainable and green synthesis routes for this compound is a crucial area for future research, aligning with the principles of green chemistry.
One promising approach is the use of organocatalysis, which can enable highly selective reactions under milder conditions and with reduced environmental impact. The development of cascade reactions and one-pot syntheses can further improve the efficiency and sustainability of the manufacturing process.
Biocatalysis, using enzymes or whole-cell systems, offers another avenue for the green synthesis of benzophenone derivatives. Engineered microorganisms could potentially be used to produce this compound or its precursors from renewable feedstocks, minimizing the reliance on petrochemicals.
| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |
| Organocatalysis | Use of small organic molecules as catalysts. | High selectivity, mild reaction conditions, reduced metal waste. |
| Biocatalysis/Biotransformation | Use of enzymes or engineered microorganisms. | Use of renewable feedstocks, reduced hazardous waste, environmentally friendly processes. |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent or in green solvents (e.g., water, ionic liquids). | Reduced volatile organic compound (VOC) emissions, simplified purification. |
| Atom Economy Maximization | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Reduced waste, improved resource efficiency. |
Development of Remediation Strategies for Environmental Contamination by Benzophenone Derivatives
The widespread use of benzophenone UV filters has led to their detection in various environmental compartments, including water bodies and soils. Consequently, the development of effective remediation strategies for contamination by benzophenone derivatives, including this compound, is of paramount importance.
Advanced oxidation processes (AOPs), such as ozonation and UV/H₂O₂ treatment, have shown promise in degrading benzophenones in water. Future research should focus on optimizing these processes for the specific degradation of this compound, identifying the degradation byproducts, and assessing their potential toxicity.
Bioremediation, utilizing microorganisms to break down contaminants, is another key area of investigation. Studies are needed to identify and cultivate microbial consortia capable of degrading this compound and to understand the metabolic pathways involved. This could lead to the development of in-situ or ex-situ bioremediation technologies for contaminated sites.
Adsorption using materials like activated carbon is a viable method for removing benzophenones from water. Research into novel, low-cost adsorbents with high selectivity and capacity for benzophenone derivatives is warranted.
| Remediation Strategy | Mechanism | Research Opportunities |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to degrade contaminants. | Optimization of AOPs for this compound, identification of degradation products, and toxicity assessment. |
| Bioremediation | Use of microorganisms to metabolize and break down pollutants. | Isolation and characterization of this compound-degrading microbes, elucidation of degradation pathways. |
| Adsorption | Binding of contaminants to the surface of an adsorbent material. | Development of novel, high-capacity, and selective adsorbents; investigation of regeneration methods. |
| Photocatalysis | Use of semiconductor materials to generate reactive oxygen species upon light absorption. | Synthesis of efficient photocatalysts for the degradation of this compound under solar irradiation. |
Q & A
Q. How to design and optimize synthetic routes for 2,4-Dibutoxybenzophenone?
Synthetic strategies for benzophenone derivatives typically involve Friedel-Crafts acylation or Ullmann coupling. For this compound, a plausible route involves:
- Precursor selection : Use resorcinol derivatives (e.g., 2,4-dihydroxybenzophenone) as starting materials, followed by alkylation with butyl halides .
- Catalyst optimization : Lewis acids like AlCl₃ or FeCl₃ enhance acylation efficiency, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
- Yield challenges : Competing etherification or over-alkylation may occur; monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. What analytical methods are validated for characterizing this compound?
- Structural elucidation :
- Purity assessment :
Advanced Research Questions
Q. How to evaluate the photochemical stability of this compound under varying environmental conditions?
- Experimental design :
- Mechanistic insights : Computational studies (DFT at M06-2X/6-311+G(d,p)) predict hydroxyl radical (•OH) attack at the carbonyl group, leading to cleavage .
Q. How to resolve contradictions in reported degradation half-lives across studies?
- Data reconciliation :
- Case example : A study reporting t₁/₂ = 2 h (pH 3) vs. t₁/₂ = 8 h (pH 7) may reflect protonation-dependent reaction pathways .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., carbonyl carbon vs. aromatic ring) .
- Simulate transition states for •OH-mediated degradation, validating with experimental Arrhenius parameters .
- Molecular docking : Predict interactions with biological targets (e.g., estrogen receptors) for toxicity assessments .
Q. How to design toxicity assays for this compound metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
